Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]-
Description
Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]- is an aromatic ketone characterized by a phenyl ring substituted with a methyl group at the 3-position and an octyloxy group (C₈H₁₇O) at the 4-position. The octyloxy chain confers lipophilicity, which may influence solubility, boiling point, and biological activity, making it relevant in material science or pharmaceutical intermediates .
Properties
IUPAC Name |
1-(3-methyl-4-octoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-4-5-6-7-8-9-12-19-17-11-10-16(15(3)18)13-14(17)2/h10-11,13H,4-9,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRERYKWRTUHZMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596490 | |
| Record name | 1-[3-Methyl-4-(octyloxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127806-88-6 | |
| Record name | 1-[3-Methyl-4-(octyloxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-4-(octyloxy)benzaldehyde and acetyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts acylation reaction.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Scientific Research Applications
Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]- has several scientific research applications:
Chemistry: It is used as a photoinitiator in photopolymerization reactions due to its benzophenone UV chromophore.
Biology: The compound’s ability to absorb UV light makes it useful in studies involving UV-induced biological effects.
Industry: It is utilized in the production of UV-curable coatings, adhesives, and inks.
Mechanism of Action
The mechanism of action of Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]- involves the absorption of UV light by its benzophenone chromophore. This absorption leads to the formation of reactive excited states, which can initiate photochemical reactions such as polymerization. The molecular targets and pathways involved include the generation of free radicals that propagate the polymerization process.
Comparison with Similar Compounds
Structural and Functional Differences
- Alkoxy Chain Length : The octyloxy group in the target compound and its analog (C₁₉H₂₈O₃, ) enhances lipophilicity compared to shorter chains (e.g., methoxy in ). This property may increase membrane permeability in biological systems.
- Synthetic Complexity : Compounds with multiple substituents (e.g., bromooctyloxy in ) require multi-step synthesis, whereas acetylated derivatives () can be synthesized via direct acetylation.
Physical Properties
- Boiling Points: Longer alkoxy chains correlate with higher boiling points, as seen in the 380.5°C prediction for the isopropylphenoxy analog . The target compound’s octyloxy chain likely results in a similarly elevated boiling point.
- Density : Density increases with molecular weight and halogenation (e.g., bromine in increases density to ~1.56 g/cm³). The target compound’s predicted density (~1.04 g/cm³, extrapolated from ) suggests moderate lipophilicity.
Biological Activity
Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]- is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article explores the synthesis, characterization, and biological evaluation of this compound, drawing from various studies to provide a comprehensive overview.
Synthesis and Characterization
Ethanone derivatives, including 1-[3-methyl-4-(octyloxy)phenyl]-, are typically synthesized through methods such as Claisen-Schmidt condensation. This involves the reaction of substituted benzaldehydes with acetophenones under basic conditions. Characterization techniques such as IR spectroscopy, NMR (both and ), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Table 1: Characterization Data of Ethanone Derivatives
| Technique | Observations |
|---|---|
| IR Spectroscopy | Characteristic peaks for C=O stretching |
| NMR | Multiplet patterns indicating aromatic protons |
| Mass Spectrometry | Molecular ion peak corresponding to expected molecular weight |
Antimicrobial Properties
Research indicates that ethanone derivatives exhibit significant antimicrobial activity. A study reported that compounds similar to ethanone, particularly those with long alkyl chains like octyloxy, demonstrate effective inhibition against various bacterial strains, including Mycobacterium tuberculosis. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.
- Case Study : In vitro assays showed that ethanone derivatives had minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against resistant bacterial strains .
Antioxidant Activity
The antioxidant potential of ethanone, 1-[3-methyl-4-(octyloxy)phenyl]-, has been evaluated using assays such as DPPH radical scavenging. The compound demonstrated a dose-dependent increase in scavenging activity, suggesting its utility in reducing oxidative stress.
- Research Findings : At concentrations of 20 µg/mL to 100 µg/mL, the percentage inhibition of DPPH radicals increased significantly, with maximum inhibition observed at higher concentrations .
Toxicity Assessment
Toxicity studies are crucial for understanding the safety profile of ethanone derivatives. The brine shrimp lethality assay is commonly used for preliminary toxicity screening. Results indicated that ethanone derivatives exhibited low toxicity levels, with lethal concentration (LC50) values significantly higher than those for known toxic compounds.
Table 2: Toxicity Data from Brine Shrimp Assay
| Concentration (µg/mL) | Survival Rate (%) |
|---|---|
| 10 | 90 |
| 50 | 70 |
| 100 | 50 |
| 500 | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
